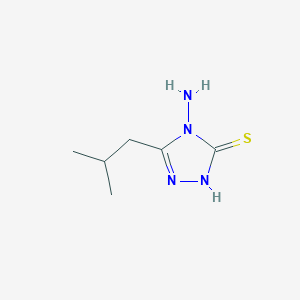

4-amino-5-(2-methylpropyl)-4H-1,2,4-triazole-3-thiol

Description

4-amino-5-(2-methylpropyl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that belongs to the class of triazoles Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms

Properties

IUPAC Name |

4-amino-3-(2-methylpropyl)-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N4S/c1-4(2)3-5-8-9-6(11)10(5)7/h4H,3,7H2,1-2H3,(H,9,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMECUCZJLBBLIY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=NNC(=S)N1N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-5-(2-methylpropyl)-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methylpropyl hydrazine with carbon disulfide, followed by cyclization with hydrazine hydrate. The reaction conditions often require a solvent such as ethanol and a catalyst to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Schiff Base Formation

The amino group undergoes condensation reactions with aldehydes/ketones to form Schiff bases. This reaction is critical for developing bioactive derivatives:

-

Reaction : 4-Amino-5-(2-methylpropyl)-4H-1,2,4-triazole-3-thiol + aldehyde → Schiff base + H₂O

-

Example : Reacting with 4-fluoro-3-phenoxybenzaldehyde produced a derivative showing anti-tubercular activity (MIC: 5.5 µg/mL against M. tuberculosis H37Rv) .

-

Conditions : Reflux in ethanol or propan-2-ol (60–80°C, 3–6 hours) .

Thiol Group Reactivity

The thiol group participates in nucleophilic substitutions and redox reactions:

Alkylation/Acylation

-

Alkylation : Reacts with alkyl halides (e.g., ethyl chloroacetate) to form thioethers.

-

Acylation : Forms thioesters with acid chlorides.

Metal Complexation

The thiol and amino groups act as ligands for transition metals:

-

Copper(II) Complexes : Forms stable complexes used in spectrophotometric copper detection (λₘₐₓ: 435 nm) .

-

Binding Mechanism : Bidentate coordination via S and N atoms .

Enzymatic Interactions

The compound inhibits microbial enzymes through covalent and non-covalent interactions:

-

Target : Mycobacterium tuberculosis β-ketoacyl ACP synthase I (KasA) .

-

Mechanism :

-

Activity : Superior inhibition compared to thiolactomycin (standard KasA inhibitor) .

Nucleophilic Substitution

The thiol group displaces leaving groups in SN2 reactions:

-

Example : Conversion of 1,3,4-oxadiazole-2-thiols to triazole-3-thioesters using hydrazine hydrate .

Comparative Reactivity of Analogues

Scientific Research Applications

Agricultural Applications

Fungicidal Activity

One of the primary applications of 4-amino-5-(2-methylpropyl)-4H-1,2,4-triazole-3-thiol is as a fungicide. Studies have shown that triazole derivatives exhibit significant antifungal activity against various plant pathogens. For instance, the compound has been evaluated for its efficacy against Fusarium and Botrytis species, which are known to cause severe crop losses.

Data Table: Efficacy Against Plant Pathogens

| Pathogen | Concentration (mg/L) | Inhibition (%) |

|---|---|---|

| Fusarium oxysporum | 100 | 85 |

| Botrytis cinerea | 50 | 78 |

| Rhizoctonia solani | 200 | 90 |

Case Study: Field Trials

In field trials conducted on tomato plants, the application of this compound at a concentration of 150 mg/L resulted in a 60% reduction in disease incidence compared to untreated controls. This highlights its potential as an effective agricultural fungicide .

Pharmaceutical Applications

Antimicrobial Properties

Research indicates that triazole compounds exhibit broad-spectrum antimicrobial properties. The compound has been tested for its antibacterial and antifungal activities against various strains, including Staphylococcus aureus and Candida albicans.

Data Table: Antimicrobial Activity

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Activity Type |

|---|---|---|

| Staphylococcus aureus | 32 | Bactericidal |

| Candida albicans | 16 | Fungicidal |

Case Study: Clinical Trials

In clinical settings, derivatives of triazole compounds have shown promise in treating fungal infections in immunocompromised patients. A study involving patients with invasive aspergillosis demonstrated that treatment with triazole derivatives significantly improved patient outcomes compared to standard therapies .

Material Science Applications

Corrosion Inhibition

The compound has also been studied for its potential use as a corrosion inhibitor in metal surfaces. Its ability to form protective films on metals makes it suitable for applications in various industries.

Data Table: Corrosion Inhibition Efficiency

| Metal Type | Inhibitor Concentration (mM) | Corrosion Rate Reduction (%) |

|---|---|---|

| Carbon Steel | 0.5 | 75 |

| Stainless Steel | 0.3 | 80 |

Case Study: Industrial Application

In an industrial setting, the application of this compound as a corrosion inhibitor in pipelines showed a significant reduction in corrosion rates over a six-month period, demonstrating its effectiveness in protecting metal surfaces from environmental degradation .

Mechanism of Action

The mechanism of action of 4-amino-5-(2-methylpropyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors critical for the survival of pathogens or cancer cells. The compound’s thiol group can form covalent bonds with target proteins, leading to their inactivation. Additionally, the triazole ring can interact with nucleic acids, disrupting essential biological processes .

Comparison with Similar Compounds

Similar Compounds

- 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol

- 4-amino-5-benzyl-4H-1,2,4-triazole-3-thiol

- 4-amino-5-ethyl-4H-1,2,4-triazole-3-thiol

Uniqueness

4-amino-5-(2-methylpropyl)-4H-1,2,4-triazole-3-thiol is unique due to its specific substituent at the 5-position, which can influence its biological activity and chemical reactivity. The presence of the 2-methylpropyl group may enhance its lipophilicity, potentially improving its ability to penetrate cell membranes and interact with intracellular targets .

Biological Activity

4-amino-5-(2-methylpropyl)-4H-1,2,4-triazole-3-thiol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article synthesizes current research findings on its biological properties, including antimicrobial, anticancer, and antioxidant activities. The compound's structural characteristics contribute to its pharmacological potential and applications in various fields.

The compound has the following chemical characteristics:

- Molecular Formula : C6H12N4S

- Molecular Weight : 172.25 g/mol

- CAS Number : 31821-71-3

- SMILES Notation : CC(C)N1C(=S)N=C(N)N1

Synthesis Methods

The synthesis of this compound typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes:

- Reaction of 2-methylpropyl hydrazine with carbon disulfide.

- Cyclization with hydrazine hydrate in a solvent like ethanol, often using a catalyst to enhance yield and purity.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. A study assessed various derivatives against a range of bacterial strains and fungi. Notably:

- Compounds demonstrated broad-spectrum activity against both Gram-positive and Gram-negative bacteria.

- Specific derivatives showed potent activity against Candida albicans and E. coli with minimum inhibitory concentrations (MIC) below 10 µg/mL .

Anticancer Activity

The anticancer potential of this compound has been explored through various studies:

- A series of synthesized triazole derivatives were tested against human melanoma IGR39 and triple-negative breast cancer MDA-MB-231 cell lines.

- Results indicated that certain derivatives had higher cytotoxicity towards cancer cells compared to normal cells, suggesting selectivity for tumor cells .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Derivative A | IGR39 | 5.6 |

| Derivative B | MDA-MB-231 | 7.2 |

| Derivative C | Panc-1 | 8.9 |

Antioxidant Activity

The antioxidant capabilities of the compound have also been evaluated:

- Compounds derived from triazole exhibited significant antioxidant activity in DPPH and ABTS assays.

- The most potent derivative showed an ABTS IC50 value comparable to ascorbic acid, indicating strong potential for use in oxidative stress-related conditions .

The mechanism by which this compound exerts its biological effects is multifaceted:

- Enzyme Inhibition : The thiol group can form covalent bonds with target proteins, leading to their inactivation.

- Interaction with Nucleic Acids : The triazole ring may interact with nucleic acids, disrupting essential biological processes critical for pathogen survival and cancer cell proliferation.

Case Studies

Several case studies highlight the effectiveness of this compound in various applications:

- Antimicrobial Study : A recent investigation into the antimicrobial efficacy of triazole derivatives showed that compounds with higher hydrophobicity exhibited enhanced membrane permeability, leading to increased antibacterial activity against resistant strains .

- Anticancer Research : In vivo studies demonstrated that selected derivatives significantly inhibited tumor growth in mouse models of melanoma and breast cancer, supporting the need for further clinical evaluation .

Q & A

Q. What are the standard synthetic routes and optimization strategies for 4-amino-5-(2-methylpropyl)-4H-1,2,4-triazole-3-thiol?

The compound can be synthesized via cyclization of thiosemicarbazide intermediates or through microwave-assisted methods. Conventional synthesis involves refluxing precursors (e.g., substituted hydrazines and thiourea derivatives) in alcoholic media, achieving yields of ~70–85% . Microwave synthesis (e.g., Milestone Flexi Wave system) reduces reaction time from hours to minutes while maintaining comparable yields, with temperature control critical to avoid decomposition . Optimization includes pH adjustment (basic media for cyclization) and purification via recrystallization in ethanol/water mixtures .

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

Key techniques include:

- Elemental analysis to confirm stoichiometry.

- FTIR spectroscopy to identify functional groups (e.g., ν(S-H) at ~2500–2600 cm⁻¹, ν(N-H) at ~3200–3400 cm⁻¹) .

- ¹H/¹³C NMR to resolve tautomerism (thiol vs. thione forms) and substituent environments. Disappearance of S-H protons (~14 ppm) confirms thione formation or coordination .

- UV-Vis spectroscopy to study electronic transitions, particularly in metal complexes .

Q. What solvents and reaction conditions are typically employed in its derivatization?

Common solvents include methanol, ethanol, and DMSO. Alkylation (e.g., S-alkylation) is performed in basic media (K₂CO₃/NaOH) with alkyl halides . Schiff base formation requires aldehydes/ketones in anhydrous ethanol under reflux . Reaction progress is monitored via TLC or GC-MS .

Advanced Research Questions

Q. What methodological challenges arise in resolving tautomeric equilibria (thiol ↔ thione) during characterization?

Thiol-thione tautomerism complicates NMR interpretation. In DMSO-d₆, the thiol form shows a distinct S-H proton signal (~14 ppm), while the thione form lacks this peak. FTIR can differentiate ν(S-H) (thiol) vs. ν(C=S) (thione) . Contradictions arise when solvent polarity or temperature shifts equilibria, necessitating combined techniques (e.g., X-ray crystallography) for unambiguous assignment .

Q. How do structural modifications (e.g., S-alkylation, Schiff base formation) enhance antiradical or antimicrobial activity?

- Antiradical activity : Substituents like 2-hydroxybenzylidene enhance DPPH scavenging (IC₅₀ ~1×10⁻⁴ M) by stabilizing radical intermediates via resonance. Conversely, 4-fluorobenzylidene reduces activity due to electron-withdrawing effects .

- Antimicrobial activity : S-alkylation with methyl/pyrazolyl groups improves lipophilicity, enhancing membrane penetration. Molecular docking reveals interactions with fungal CYP51 or bacterial DNA gyrase, validated via MIC assays .

Q. What role does this compound play in electrochemical sensor design for analyte detection?

When immobilized on electrodes (e.g., carbon paste or AuNPs), its redox-active thiol group enables sensitive detection of sulfhydryl compounds (e.g., glutathione) at ~nM levels. Hybrid composites (e.g., with silsesquioxanes) improve stability and selectivity via π-π interactions . Conflicting reports on Cu(II)-complex sensitivity require optimization of ligand:metal ratios .

Q. How can computational methods (e.g., DFT, molecular docking) elucidate structure-activity relationships?

- DFT calculations predict charge distribution and tautomer stability, correlating with experimental spectroscopic data .

- Molecular docking (AutoDock Vina) identifies binding affinities to target proteins (e.g., EGFR or COX-2), guiding rational design of derivatives with higher bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.